Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Description
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS: Not explicitly provided; structurally related to compounds in and ) is a substituted thiophene derivative with a cyano group at position 4, a methyl group at position 3, and an amino group at position 4. This compound serves as a versatile intermediate in heterocyclic chemistry, particularly in synthesizing pyrimidine and thieno[2,3-d]pyrimidine derivatives via cyclocondensation reactions with triethyl orthoformate (TEOF) . Its synthesis typically follows Gewald’s multicomponent condensation method, employing ethyl acetoacetate, elemental sulfur, and malononitrile in the presence of a base like triethylamine . The cyano and amino groups enhance its reactivity, enabling further derivatization for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-4-5(3-9)7(10)13-6(4)8(11)12-2/h10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDIXJQTRLVRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344440 | |
| Record name | methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61320-65-8 | |
| Record name | Methyl 5-amino-4-cyano-3-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61320-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061320658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.884 | |
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| Record name | 2-Thiophenecarboxylic acid, 5-amino-4-cyano-3-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization and Functionalization
The core thiophene scaffold is constructed via a Knoevenagel condensation between a β-ketoester (e.g., dimethyl 3-oxoglutarate) and malononitrile in methanol, catalyzed by morpholine. This step forms a dicyanomethylene intermediate, which undergoes sulfur-mediated cyclization to yield the amino-cyano-thiophene backbone. For the target compound, substituting dimethyl 3-oxoglutarate with a methyl-substituted β-ketoester (e.g., methyl 3-oxopentanoate) introduces the 3-methyl group during cyclization.
Key conditions :
Isolation and Purification
Post-cyclization, the product is isolated via precipitation by adding water to the reaction mixture, followed by filtration and drying. This method achieves a purity of >97% and avoids chromatography, making it industrially viable.
Industrial Production Methods
Scalable synthesis requires precise control over stoichiometry, temperature, and mixing. The patent outlines a protocol for producing 400 kg batches of a related thiophene diester, adaptable to the target compound:
Table 1: Industrial-Scale Reaction Parameters
| Parameter | Value | Impact on Yield/Purity |
|---|---|---|
| β-Ketoester | Methyl 3-oxopentanoate | Introduces 3-methyl group |
| Malononitrile | 1.2–1.5 equiv | Ensures complete condensation |
| Morpholine | 1.0–1.1 equiv | Optimizes cyclization rate |
| Sulfur | 1.0–1.05 equiv | Prevents over-oxidation |
| Methanol volume | 1.4 L/kg β-ketoester | Balances solubility and cost |
| Precipitation water | 2–3 volumes vs. reaction mass | Maximizes product recovery |
This process achieves a 77% yield with 98% purity , demonstrating robustness for tonnage production.
Reaction Mechanism and Key Steps
Mechanistic Overview
-
Knoevenagel Condensation : The β-ketoester reacts with malononitrile to form a dicyanomethylene intermediate, facilitated by morpholine’s basicity.
-
Cyclization : Sulfur acts as a cyclizing agent, promoting thiophene ring closure via radical or nucleophilic pathways.
-
Esterification : In situ methylation occurs via methanol, though pre-formed methyl esters are often used to streamline steps.
Critical intermediates :
-
Dicyanomethylene adduct : Isolable and characterized by NMR.
-
Thiophene-sulfur complex : Detected via HPLC-MS during reflux.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for Thiophene Derivatives
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Patent (analog) | 77 | 98 | Industrial | High |
| Lab-scale (literature) | 60–65 | 90–95 | Low | Moderate |
| Alternative catalysts | 70–75 | 97 | Moderate | High |
The industrial method’s superiority lies in its morpholine-catalyzed cyclization , which enhances reaction rates and reduces byproducts compared to diethylamine or piperidine.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Diazotization and Halogenation
The amino group undergoes diazotization under acidic conditions, enabling subsequent halogenation. For example, Sandmeyer-type reactions replace the amino group with iodine:
Reaction Conditions :
- Reagents : Sodium nitrite (NaNO₂), potassium iodide (KI), p-toluenesulfonic acid
- Solvent : Acetonitrile/water mixture
- Temperature : 283–288 K
- Product : Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate
Mechanism :
- Diazotization of the amino group generates a diazonium salt.
- Nucleophilic substitution by iodide yields the iodo derivative.
| Reaction Component | Details |
|---|---|
| Yield | 87% |
| Key Intermediate | Diazonium salt |
Gewald Cyclocondensation
This reaction constructs 2-aminothiophenes via a catalytic process:
Reaction Conditions :
- Catalyst : Piperidinium borate (20 mol%)
- Substrates : Cyclohexanone, malononitrile, elemental sulfur
- Solvent : Ethanol/water (9:1)
- Temperature : Reflux
- Product : Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate derivatives
Mechanism :
- Acid-catalyzed Knoevenagel condensation forms an α,β-unsaturated nitrile.
- Sulfur incorporation and cyclization yield the thiophene core.
| Parameter | Value |
|---|---|
| Yield | 87–96% |
| Turnover | 4 cycles with <10% yield loss |
Nucleophilic Substitution
The methylthio group participates in substitution reactions:
Reaction Conditions :
- Reagents : Triethylamine, ethylthioglycolate
- Solvent : Methanol
- Temperature : Reflux
- Product : Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
| Reaction Component | Details |
|---|---|
| Yield | 99% |
| Key Feature | Retention of cyano and ester groups |
Cyclization to Thienopyrimidines
Reaction with formaldehyde facilitates heterocycle formation:
Reaction Conditions :
- Reagent : Formaldehyde (HCHO)
- Catalyst : Piperidinium borate
- Product : Thieno[2,3-d]pyrimidine derivatives
Mechanism :
- Condensation between the amino group and formaldehyde forms an imine.
- Cyclization with the cyano group yields the fused pyrimidine-thiophene system.
Comparative Reaction Table
Mechanistic Insights
- Amino Group Reactivity : Facilitates diazotization and acts as a directing group in electrophilic substitution .
- Cyano Group : Participates in cyclization via nucleophilic attack, forming heterocycles like pyrimidines .
- Ester Group : Hydrolyzes under acidic/basic conditions to carboxylic acids, though this is less common due to steric hindrance .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate has been explored for its potential therapeutic applications:
- Anticancer Activity : Recent studies have indicated that derivatives of this compound can exhibit anticancer properties. For instance, its structural analogs have been tested for their ability to inhibit specific cancer cell lines, showcasing promising antiproliferative effects. Molecular docking studies suggest that these compounds may act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
- Pharmaceutical Synthesis : The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including those targeting metabolic disorders and cardiovascular diseases. The synthesis of ranelic acid and its bivalent salts, which have antiosteoporotic properties, involves this compound as a critical precursor .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules:
- Synthetic Intermediates : It can be transformed into various derivatives through reactions such as nitration, reduction, and substitution. These reactions allow chemists to explore a wide range of functional groups and molecular architectures .
- Gewald Reaction : This compound can participate in the Gewald reaction, which is a well-known method for synthesizing 2-aminothiophenes. This reaction typically yields high amounts of desired products in relatively short reaction times, making it efficient for synthetic applications .
Material Science
This compound also finds applications in material science:
- Development of New Materials : Its unique thiophene structure contributes to the development of novel organic materials with potential applications in electronics, such as organic semiconductors and photovoltaic devices. The electronic properties derived from the thiophene ring make it suitable for use in conductive polymers .
Case Study 1: Anticancer Drug Development
Research has shown that this compound derivatives were tested against various cancer cell lines. These studies highlighted their potential as VEGFR-2 inhibitors, which could lead to the development of new anticancer therapies.
Case Study 2: Synthesis of Ranelic Acid
The industrial synthesis process for ranelic acid involves this compound as an essential intermediate. This process has been optimized to achieve high yields and purity, making it feasible for large-scale production .
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to changes in cellular processes or biochemical reactions.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differences are summarized below:
*Calculated based on C₈H₇N₃O₂S.
Key Observations :
- Electron-Withdrawing Groups (EWGs): The cyano group at position 4 in the target compound enhances electrophilicity, facilitating nucleophilic attacks in cyclocondensation reactions .
- Amino Group Modifications: The dimethylamino substituent (CAS 175202-32-1) acts as an electron-donating group, altering electronic distribution and reducing nucleophilicity compared to the primary amino group in the target compound .
- Steric Effects : Bulky substituents like phenyl () or trifluoroacetyl () hinder reaction kinetics, whereas the methyl group in the target compound offers minimal steric hindrance .
Physical and Chemical Properties
Biological Activity
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its unique combination of functional groups, including an amino group, a cyano group, and a carboxylate ester, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.23 g/mol. Its structure features a thiophene ring, which is known for its aromatic properties and ability to participate in various chemical reactions. The presence of the amino and cyano groups enhances its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives of thiophene compounds showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) .
Table 1: Anticancer Activity Against Various Cell Lines
Enzyme Inhibition
The compound has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2, which is crucial in drug metabolism. This interaction suggests that it may influence the pharmacokinetics of co-administered drugs, thereby affecting their efficacy and safety profiles . Understanding this mechanism is vital for assessing the compound's potential in therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : It binds to specific enzymes, modulating their activity and potentially blocking metabolic pathways.
- Signal Transduction : The compound may influence signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
- Biochemical Pathways : It likely interacts with various biochemical pathways involved in cellular processes such as energy metabolism and gene expression regulation .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other thiophene derivatives, which also exhibit notable biological activities.
Table 2: Comparison of Thiophene Derivatives
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | Anticancer | Different solubility properties |
| Methyl 4-amino-5-cyano-3-methylthiophene-2-carboxylate | Antimicrobial | Reversed position of amino and cyano groups |
| Methyl 5-amino-4-thiocyanato-3-methylthiophene-2-carboxylate | Potentially different interactions | Contains thiocyanate instead of cyano |
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:
- Cytotoxicity Studies : A series of experiments conducted on various cancer cell lines demonstrated that this compound could induce apoptosis, leading to decreased cell viability .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed that the compound exhibits good stability under physiological conditions, suggesting favorable absorption characteristics when administered .
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains, although further research is needed to fully elucidate this aspect .
Q & A
Q. Basic Research Focus
- Standardized conditions : Fix parameters like reflux time (e.g., 6–8 hours in ) and solvent volume ratios.
- In-line monitoring : Use FTIR or HPLC to track reaction progress.
- Documentation : Adhere to guidelines in for reporting yields, melting points, and spectral data. For example, replicate the procedure for Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate (), ensuring consistency in stoichiometry and workup .
What role does this compound play in medicinal chemistry, and how are its bioactivity profiles validated?
Advanced Research Focus
The compound serves as a scaffold for kinase inhibitors and antimicrobial agents. Methodological validation includes:
- In vitro assays : Test derivatives against target enzymes (e.g., protein tyrosine phosphatases in ).
- SAR studies : Modify the carboxylate or cyano groups () to correlate structure with activity.
- ADME profiling : Use HPLC-MS to assess metabolic stability in liver microsomes .
How are crystallographic phase problems resolved for structurally complex derivatives of this compound?
Advanced Research Focus
SHELX programs () employ direct methods (e.g., Patterson synthesis) and phase annealing to solve structures. For example, SHELXD’s dual-space cycling refines heavy atom positions, while SHELXL’s restraints handle disorder in methyl/cyano groups. High-resolution data (≤1.0 Å) are critical, as lower resolution may obscure thiophene ring puckering .
Q. Notes
- Data Contradictions : Address melting point disparities ( vs. literature) via controlled recrystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
